molecular formula C13H13BrO2 B15295516 1-(3-Bromophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid

1-(3-Bromophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid

Cat. No.: B15295516
M. Wt: 281.14 g/mol
InChI Key: DPXKDMHYKXRHOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Bromophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid is a compound that belongs to the class of bicyclic structures. These structures are known for their unique three-dimensional configurations, which make them valuable in various fields such as medicinal chemistry and materials science. The compound features a bromophenyl group attached to a bicyclo[2.1.1]hexane core, which is further functionalized with a carboxylic acid group.

Preparation Methods

The synthesis of 1-(3-Bromophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid can be achieved through several routes:

Chemical Reactions Analysis

1-(3-Bromophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid undergoes various chemical reactions:

Scientific Research Applications

1-(3-Bromophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for drug design.

    Materials Science: Its rigid bicyclic structure is useful in the development of new materials with specific mechanical properties.

    Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding due to its ability to mimic natural substrates.

    Industrial Applications: It is employed in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(3-Bromophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid exerts its effects is primarily through its interaction with biological targets:

    Molecular Targets: The compound can bind to various enzymes and receptors, altering their activity.

    Pathways Involved: The pathways involved depend on the specific biological target. In the case of antifungal activity, the compound disrupts the synthesis of essential fungal cell wall components.

Comparison with Similar Compounds

1-(3-Bromophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid can be compared with other similar compounds:

Properties

Molecular Formula

C13H13BrO2

Molecular Weight

281.14 g/mol

IUPAC Name

1-(3-bromophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid

InChI

InChI=1S/C13H13BrO2/c14-10-3-1-2-9(5-10)13-6-8(7-13)4-11(13)12(15)16/h1-3,5,8,11H,4,6-7H2,(H,15,16)

InChI Key

DPXKDMHYKXRHOB-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(C2)(C1C(=O)O)C3=CC(=CC=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.